1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of indole, benzothiazole, and pyrrolidine moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives.
Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized through the reaction of an amine with a diketone or through cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final compound is obtained by coupling the synthesized indole, benzothiazole, and pyrrolidine moieties using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Biological Research: The compound is used in studies related to cell signaling, apoptosis, and other cellular processes.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
- Ethyl [1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate
Uniqueness
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its combination of indole, benzothiazole, and pyrrolidine moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of biological targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C23H21ClN4O2S |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H21ClN4O2S/c1-13-2-4-19-20(8-13)31-23(26-19)27-22(30)15-9-21(29)28(12-15)7-6-14-11-25-18-5-3-16(24)10-17(14)18/h2-5,8,10-11,15,25H,6-7,9,12H2,1H3,(H,26,27,30) |
InChI Key |
FOJMFNBBVRKSMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)CCC4=CNC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.